molecular formula C13H14F3NO2 B13659281 Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B13659281
M. Wt: 273.25 g/mol
InChI Key: VAOPZWOWUNKJEP-UHFFFAOYSA-N
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Description

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Biological Activity

Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate is a chemical compound with significant biological activity, primarily due to its unique structural features. This compound contains a pyrrolidine ring and a trifluoromethyl substitution, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C13H14F3NO2\text{C}_{13}\text{H}_{14}\text{F}_{3}\text{N}\text{O}_{2} and it has a molecular weight of 273.25 g/mol .

The trifluoromethyl group in this compound significantly influences its biological activity. This substitution enhances the compound's ability to penetrate cell membranes, facilitating interactions with various biological targets, including enzymes and receptors. The compound can modulate enzyme activities and signal transduction pathways, leading to diverse biological effects .

Pharmacological Applications

Research indicates that compounds with similar structures have been associated with various pharmacological activities:

  • Antidepressant Activity : Compounds containing trifluoromethyl groups have shown increased potency in inhibiting serotonin uptake, suggesting potential applications in treating depression .
  • Antimicrobial Properties : Derivatives of pyrrolidine have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics .
  • Enzyme Inhibition : The presence of the trifluoromethyl group can enhance the inhibitory effects on enzymes like reverse transcriptase, which is crucial in antiviral drug development .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlights how modifications to the chemical structure can influence biological activity. For instance, altering the position of substituents on the phenyl ring can significantly affect potency. The para-position of the trifluoromethyl group has been shown to provide optimal activity compared to meta or ortho positions .

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₃H₁₄F₃NO₂Trifluoromethyl substitutionModulates enzyme activities
Methyl 4-(4-trifluoromethyl)phenylpyrrolidine-3-carboxylic acidC₁₃H₁₄F₃NO₂Lacks methyl group on pyrrolidine ringAltered reactivity
Methyl 1-(4-cyano-3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylateC₁₄H₁₃F₃N₂O₂Contains cyano groupDifferent reactivity profile

Antidepressant Activity Study

A study examining the effects of trifluoromethyl-substituted compounds on serotonin uptake revealed that this compound exhibited enhanced inhibition compared to non-fluorinated analogs. This suggests its potential as a candidate for developing antidepressant medications .

Antibacterial Efficacy

In vitro evaluations of pyrrolidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to established antibiotics. This positions this compound as a promising lead compound for further development in antimicrobial therapies .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to synthesize Methyl 1-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step routes involving:

  • Palladium-catalyzed coupling reactions to introduce the trifluoromethylphenyl group.
  • Esterification of the pyrrolidine carboxylic acid intermediate using methanol under acidic conditions.
  • Amide bond formation (if applicable) via coupling agents like HATU or EDCI, as seen in analogous syntheses of trifluoromethyl-containing pyrrolidine derivatives .
    Key steps include purification via silica gel chromatography and validation by LC-MS (e.g., m/z 754 [M+H]⁺) and HPLC retention time analysis (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • LC-MS/HPLC : To confirm molecular weight (e.g., m/z 757 [M+H]⁺) and purity (retention time ~1.23–1.32 minutes under TFA-based conditions) .
  • NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and confirm substitution patterns, particularly the trifluoromethyl group and ester moiety.
  • X-ray Crystallography : For absolute configuration determination using programs like SHELXL (rigorous refinement) and ORTEP-III for visualization .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability, leveraging data from related trifluoromethyl-pyrrolidine derivatives (e.g., decomposition onset >200°C) .

Q. Basic: How do the physicochemical properties (e.g., logP, hydrogen bonding) influence its reactivity?

Methodological Answer:

  • logP (3.3) : High lipophilicity suggests preferential solubility in organic solvents, impacting reaction solvent choice (e.g., DCM or THF over water) .
  • Hydrogen Bonding : The ester carbonyl and pyrrolidine nitrogen act as hydrogen bond acceptors (total acceptors: 6), influencing crystallization behavior and intermolecular interactions in solid-state studies .
  • Rotatable Bonds (3) : Flexibility may affect conformational stability during synthesis or biological assays .

Q. Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • By-Product Analysis : Use LC-MS to identify intermediates (e.g., unreacted starting materials or side products like tert-butyl esters) and adjust stoichiometry .
  • Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., trifluoromethyl group introduction) to minimize decomposition.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency, referencing analogous patent protocols .

Q. Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

  • Dynamic Effects : Check for restricted rotation of the trifluoromethylphenyl group, which may cause splitting in ¹H NMR. Use variable-temperature NMR to confirm .
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray data (e.g., bond lengths/angles from SHELXL-refined structures) .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with computational models (e.g., Gaussian) to resolve ambiguities in stereochemistry .

Q. Advanced: What strategies address crystallization challenges for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization, leveraging hydrogen-bonding motifs identified via graph set analysis (e.g., R₂²(8) patterns) .
  • Additives : Introduce trace morpholine derivatives (as in related compounds) to stabilize crystal lattice interactions .
  • Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for handling twinned crystals, common with flexible pyrrolidine rings .

Q. Advanced: How to analyze and mitigate by-product formation in amidation steps?

Methodological Answer:

  • Mechanistic Studies : Use ¹⁹F NMR to track trifluoromethyl group stability under reaction conditions, identifying acidic protons that may lead to decomposition .
  • Coupling Agent Optimization : Compare HATU vs. DCC for amide bond formation efficiency, monitoring by LC-MS for unreacted acid intermediates .
  • Quenching Protocols : Introduce scavengers (e.g., polymer-bound trisamine) to trap excess reagents and simplify purification .

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)9-6-7-17(8-9)11-4-2-10(3-5-11)13(14,15)16/h2-5,9H,6-8H2,1H3

InChI Key

VAOPZWOWUNKJEP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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